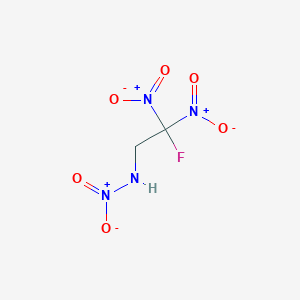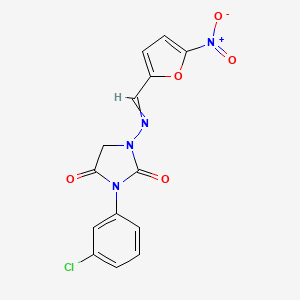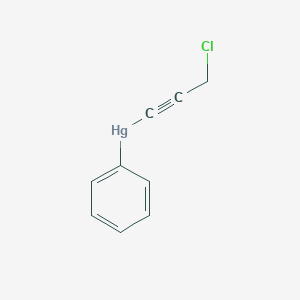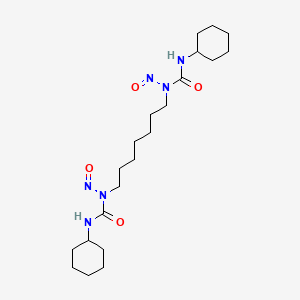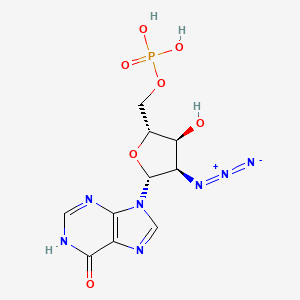
5'-Inosinic acid, 2'-azido-2'-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Inosinic acid, 2’-azido-2’-deoxy- is a modified nucleotide that contains an azido group at the 2’ position of the ribose sugar. This compound is a derivative of inosinic acid, which is a purine nucleotide. The azido modification introduces unique chemical properties that make it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Inosinic acid, 2’-azido-2’-deoxy- typically involves the introduction of an azido group to the 2’ position of the ribose sugar in inosinic acid. This can be achieved through a series of chemical reactions, including:
Protection of Hydroxyl Groups: The hydroxyl groups of inosinic acid are protected using silyl or acyl protecting groups.
Azidation: The protected inosinic acid is treated with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group at the 2’ position.
Deprotection: The protecting groups are removed to yield 5’-Inosinic acid, 2’-azido-2’-deoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5’-Inosinic acid, 2’-azido-2’-deoxy- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, or other suitable reducing agents.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Cycloaddition Conditions: Typically involves copper(I) catalysts for the Huisgen cycloaddition.
Major Products
Reduction: Formation of 2’-amino-2’-deoxy-inosinic acid.
Substitution: Formation of various substituted derivatives.
Cycloaddition: Formation of triazole-containing compounds.
Aplicaciones Científicas De Investigación
5’-Inosinic acid, 2’-azido-2’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for various chemical reactions.
Biology: Utilized in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential in drug development and as a tool for studying biological processes.
Industry: Employed in the production of nucleic acid-based materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5’-Inosinic acid, 2’-azido-2’-deoxy- involves its incorporation into nucleic acids, where the azido group can participate in various chemical reactions. The azido group can be reduced to an amine, allowing for further modifications. The compound can also undergo cycloaddition reactions, forming stable triazole linkages that can be used to study nucleic acid interactions and modifications.
Comparación Con Compuestos Similares
Similar Compounds
2’-Azido-2’-deoxyadenosine: Another azido-modified nucleotide with similar chemical properties.
2’-Azido-2’-deoxycytidine: A cytidine analog with an azido group at the 2’ position.
2’-Azido-2’-deoxyuridine: A uridine analog with an azido group at the 2’ position.
Uniqueness
5’-Inosinic acid, 2’-azido-2’-deoxy- is unique due to its specific structure and the presence of the azido group at the 2’ position of the ribose sugar. This modification imparts distinct chemical properties that make it valuable for various scientific applications, particularly in the study of nucleic acids and their interactions.
Propiedades
Número CAS |
65048-09-1 |
|---|---|
Fórmula molecular |
C10H12N7O7P |
Peso molecular |
373.22 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H12N7O7P/c11-16-15-5-7(18)4(1-23-25(20,21)22)24-10(5)17-3-14-6-8(17)12-2-13-9(6)19/h2-5,7,10,18H,1H2,(H,12,13,19)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1 |
Clave InChI |
VSMCSSABENEADJ-QYYRPYCUSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N=[N+]=[N-] |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
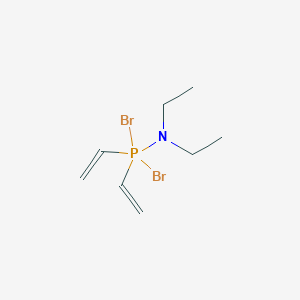

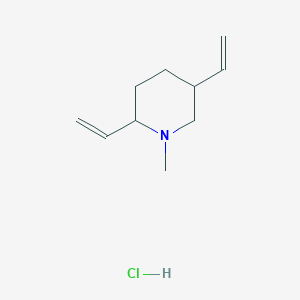
![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)
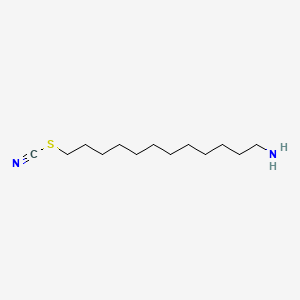


![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
